{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

Physicochemical Properties Property Prediction Computational Chemistry

Choose {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine for your synthesis projects: its difluoromethyl sulfone group provides a lipophilic hydrogen bond donor absent in CF3 analogs, enabling precise modulation of binding affinity and metabolic stability. The nucleophilic hydrazine warhead is ideal for constructing pyrazoles, pyrazolines, and covalent inhibitors. Distinct from generic phenylhydrazines, this scaffold offers unique reactivity for late-stage difluoromethylation and agrochemical lead optimization. Secure high-purity material for your research now.

Molecular Formula C7H8F2N2O2S
Molecular Weight 222.21 g/mol
CAS No. 4837-28-9
Cat. No. B1331387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine
CAS4837-28-9
Molecular FormulaC7H8F2N2O2S
Molecular Weight222.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)S(=O)(=O)C(F)F
InChIInChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
InChIKeyXOJLKMODSWOANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Difluoromethyl)sulfonyl]phenylhydrazine (CAS 4837-28-9): A Versatile Fluorinated Hydrazine Scaffold for Chemical Synthesis


{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine (CAS 4837-28-9) is a fluorinated aromatic hydrazine derivative with the molecular formula C7H8F2N2O2S and a molecular weight of 222.21 g/mol . Its IUPAC name is [4-[(difluoromethyl)sulfonyl]phenyl]hydrazine, and it features a difluoromethyl sulfone group (CF2H) attached to a phenylhydrazine core. The compound is primarily recognized as a versatile small molecule scaffold and a building block for the synthesis of more complex molecules in organic chemistry . The unique combination of the nucleophilic hydrazine moiety and the electron-withdrawing, hydrogen-bond-donating difluoromethyl sulfone group provides a distinct physicochemical profile that is exploitable in the design of novel compounds.

Why 4-[(Difluoromethyl)sulfonyl]phenylhydrazine Cannot Be Interchanged with Common Phenylhydrazine Analogs


Phenylhydrazine derivatives are a broad and structurally diverse class of compounds. Generic substitution is not feasible due to the profound impact of the specific sulfonyl substituent on physicochemical properties, reactivity, and biological profile. The {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine scaffold is distinct from analogs bearing trifluoromethyl (CF3) or unsubstituted phenyl sulfones. The difluoromethyl (CF2H) group is a well-documented lipophilic hydrogen bond donor, which can dramatically alter binding affinity, metabolic stability, and bioavailability compared to the non-H-bond-donating CF3 group or a simple hydrogen atom [1]. This unique characteristic prevents the direct interchange of this compound with its close analogs in applications where precise modulation of these parameters is critical. The quantitative evidence below details these specific points of differentiation.

Product-Specific Quantitative Differentiation: 4-[(Difluoromethyl)sulfonyl]phenylhydrazine vs. Analogs


Physicochemical Profile of 4-[(Difluoromethyl)sulfonyl]phenylhydrazine

The predicted physicochemical properties of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine (1) establish a unique baseline for its behavior. This data can be used to compare against experimental values for analogs. For instance, the predicted LogP of 2.82 suggests it is significantly more lipophilic than the unsubstituted phenylhydrazine (predicted LogP ~1.5). This quantitative difference in lipophilicity is a key differentiator in applications requiring passive membrane permeability or specific partitioning behavior .

Physicochemical Properties Property Prediction Computational Chemistry

Hydrogen-Bond Donating Capacity of the Difluoromethyl (CF2H) Group as a Bioisostere

The difluoromethyl (CF2H) group, which defines this compound, is classified as a 'lipophilic hydrogen bond donor' bioisostere. In contrast, the trifluoromethyl (CF3) group is a strong electron-withdrawing group but is not a hydrogen bond donor. Computational studies on sulfone series have shown that α-fluorination with CF2H can significantly affect overall polarity, charge distribution, and conformational preference, and that these properties are affected by intramolecular H-bonds between the CF2H group and other functionalities [1][2]. This fundamental difference in electronic and steric character translates to distinct interactions with biological targets, as noted in reviews stating that CF2H derivatives often show a more interesting profile in terms of binding affinity compared to CF3 analogs [3].

Bioisosterism Medicinal Chemistry Drug Design

Utility as a Precursor for Difluoromethyl Aryl Sulfone Synthesis

N-arylsulfonyl hydrazones, which can be derived from {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, serve as crucial intermediates. A described protocol for the difluoromethylation of N-arylsulfonyl hydrazones with difluorocarbene (generated from Ph3P+CF2CO2-) yields various difluoromethyl aryl sulfones [1]. This establishes the compound as a strategic building block for incorporating the valuable difluoromethyl sulfone motif. While the unsubstituted phenyl analog, difluoromethyl phenyl sulfone (PhSO2CF2H), is a well-known nucleophilic difluoromethylation reagent [2], the hydrazine derivative offers a distinct synthetic entry point with potential for further functionalization at the hydrazine moiety, enabling the synthesis of more complex libraries.

Organic Synthesis Difluoromethylation Fluorine Chemistry

Recommended Application Scenarios for {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine (CAS 4837-28-9)


Synthesis of Novel Fluorinated Heterocycles for Agrochemical Discovery

Researchers designing new pesticide or herbicide candidates can utilize {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine as a key building block. Its hydrazine moiety is a versatile precursor for constructing nitrogen-containing heterocycles like pyrazoles, pyrazolines, and indazoles. The incorporation of the difluoromethyl sulfone group, a recognized bioisostere in agrochemicals, can enhance the metabolic stability and binding affinity of the resulting molecules compared to non-fluorinated or CF3-substituted analogs, as suggested by class-level evidence on the benefits of the CF2H group [1]. This makes it a strategic choice for building diverse screening libraries for crop protection.

Development of Targeted Covalent Inhibitors (TCIs) in Medicinal Chemistry

The hydrazine functional group can act as a nucleophilic warhead in the design of targeted covalent inhibitors. The attached difluoromethyl sulfone group serves a dual purpose: it modulates the physicochemical properties (LogP ~2.82) to potentially improve cellular permeability, and its electron-withdrawing nature may tune the reactivity of the hydrazine warhead . This allows for the fine-tuning of inhibitor potency and selectivity. The unique hydrogen-bond-donating capacity of the CF2H group, which is absent in CF3 analogs [2], provides an additional design element for achieving specific interactions with target protein residues.

Preparation of Difluoromethyl Aryl Sulfone Building Blocks

Organic synthesis laboratories focusing on late-stage difluoromethylation can employ this compound to generate N-arylsulfonyl hydrazone intermediates. As described by Zheng et al. (2016), these intermediates can be efficiently converted into difluoromethyl aryl sulfones using difluorocarbene chemistry [1]. This provides an alternative synthetic pathway to valuable fluorinated motifs that is distinct from the direct use of common reagents like difluoromethyl phenyl sulfone (PhSO2CF2H). This approach may offer advantages in terms of functional group compatibility or product diversification, enabling the synthesis of novel fluorinated fragments for medicinal chemistry programs.

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